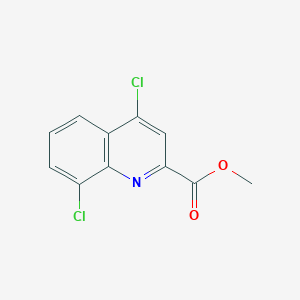

Methyl 4,8-dichloroquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4,8-dichloroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,8-dichloroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,8-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTKQPIRZXAPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674839 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020101-15-8 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of Methyl 4,8-dichloroquinoline-2-carboxylate"

An In-Depth Technical Guide to Methyl 4,8-dichloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1] Methyl 4,8-dichloroquinoline-2-carboxylate is a highly functionalized member of this family. The presence of two chlorine atoms at key positions (C4 and C8) and a methyl ester at C2 provides a versatile platform for synthetic elaboration. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functionalities. This guide offers a detailed examination of its physical and chemical properties, synthetic rationale, and potential applications, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

Caption: Chemical structure of Methyl 4,8-dichloroquinoline-2-carboxylate.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source |

| CAS Number | 1020101-15-8 | [2] |

| Molecular Formula | C₁₁H₇Cl₂NO₂ | [2] |

| Molecular Weight | 256.09 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Storage | Store at -20°C | [2] |

Spectroscopic Profile: A Guide to Characterization

Authenticating the structure and purity of Methyl 4,8-dichloroquinoline-2-carboxylate requires a multi-faceted spectroscopic approach. Below are the expected spectral characteristics, which serve as a benchmark for researchers.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A sharp singlet around 4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃). The aromatic region (7.5-8.5 ppm) should display four distinct signals corresponding to the protons at C3, C5, C6, and C7. The precise chemical shifts and coupling constants would depend on the solvent used but would provide definitive information about the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct carbon signals. Key signals would include the ester carbonyl (~165 ppm), the methyl carbon of the ester (~53 ppm), and the various aromatic carbons, including the two carbons directly bonded to chlorine (C4 and C8) which would appear at characteristic chemical shifts. Spectroscopic techniques like HSQC and HMBC would be invaluable for unambiguously assigning each signal.[3]

-

Mass Spectrometry (MS): The mass spectrum provides the most direct evidence of the molecular weight and elemental composition. The molecular ion peak (M⁺) would exhibit a characteristic isotopic cluster pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio), which is a definitive signature for this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₇Cl₂NO₂.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Other significant peaks would include C=N and C=C stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region and C-Cl stretching bands at lower wavenumbers.[5][6]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of substituted quinoline-2-carboxylates often follows established heterocyclic chemistry principles. A common and logical approach is a variation of the Combes or Doebner-von Miller synthesis, followed by chlorination and esterification. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for Methyl 4,8-dichloroquinoline-2-carboxylate.

This pathway leverages common starting materials and well-established reactions in heterocyclic synthesis.[7][8] The high-temperature cyclization drives the formation of the quinoline core, and the use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyquinolines to their chloro-derivatives.[8]

Core Reactivity: A Chemist's Perspective

The chemical behavior of Methyl 4,8-dichloroquinoline-2-carboxylate is dictated by its three primary functional groups: the C4-Cl, the C8-Cl, and the C2-ester.

-

Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine atom at the 4-position is the most reactive site on the molecule. It is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in drug discovery for library synthesis.[9][10]

-

Reactivity of C8-Cl: The chlorine at the 8-position is significantly less reactive towards SₙAr than the C4-Cl. It is not activated by the ring nitrogen in the same way. Substitution at this position typically requires harsher conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling). This differential reactivity allows for selective functionalization at the C4 position while leaving the C8 position intact.

-

Ester Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or HCl). The resulting carboxylic acid can then be used for further modifications, such as amide bond formation.

Experimental Protocol: Selective Nucleophilic Substitution

To illustrate the practical application of its chemical properties, here is a detailed, self-validating protocol for the selective substitution of the C4-chloro group with a generic primary amine (R-NH₂).

Objective: To synthesize a 4-amino-8-chloroquinoline-2-carboxylate derivative.

Methodology:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq).

-

Rationale: A dry apparatus prevents unwanted side reactions with moisture. The reflux condenser is essential for preventing solvent loss at elevated temperatures.

-

-

Reagent Addition: Add the primary amine (R-NH₂) (1.2 eq) and a suitable solvent such as n-butanol or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Rationale: A slight excess of the amine nucleophile ensures the reaction goes to completion. n-Butanol or DMF are excellent high-boiling polar aprotic solvents for SₙAr reactions. DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours.

-

Rationale: Heating provides the necessary activation energy for the SₙAr reaction. The reaction progress should be monitored to determine the optimal time.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: TLC will show the consumption of the starting material and the appearance of a new, more polar product spot. LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The reaction is considered complete when the starting material is no longer observed.

-

-

Workup and Purification: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Rationale: This standard aqueous workup effectively removes impurities. Column chromatography separates the desired product from any unreacted starting material or byproducts, yielding the pure compound.

-

Caption: Experimental workflow for selective nucleophilic substitution at the C4 position.

Applications and Significance in Drug Development

The true value of Methyl 4,8-dichloroquinoline-2-carboxylate lies in its potential as a versatile building block for creating libraries of novel compounds. Its core structure is found in molecules with a wide range of biological activities.[11] By leveraging the differential reactivity of its chloro-substituents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new chemical entities targeting various diseases, including cancer, malaria, and bacterial infections.[1][12][13]

Safety and Handling

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed and cause skin and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17][18] Avoid contact with skin and eyes.[17]

-

Storage: As recommended, store in a tightly sealed container at -20°C to ensure long-term stability.[2]

This technical guide provides a comprehensive overview of Methyl 4,8-dichloroquinoline-2-carboxylate, grounded in the principles of organic chemistry and geared towards practical application in a research setting. By understanding its fundamental properties and reactivity, scientists can unlock its full potential as a valuable intermediate in the synthesis of novel chemical entities.

References

-

Abdel-Wahab, B. F., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(9), 6165-6177. [Link]

-

PubChem. Methyl 2-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-methyl quinoline. [Link]

- Lisk, G. F., & Gardner, W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S.

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]

-

ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 8-Methylquinoline. [Link]

-

Roth. (2021). Safety Data Sheet: 8-Methylquinoline. [Link]

-

Ferraz, K. S. O., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6483. [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Piazzi, L., et al. (2021). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2021(4), M1288. [Link]

-

ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

González-Calderón, D., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367. [Link]

-

Vera, J., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(1), 1-10. [Link]

-

Vera, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(8), 524-530. [Link]

Sources

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 5. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. ossila.com [ossila.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemos.de [chemos.de]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Discovery of Novel Quinoline Carboxylic Acid Derivatives

Executive Summary

The quinoline carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of FDA-approved therapeutics ranging from broad-spectrum antibiotics (fluoroquinolones) to targeted kinase inhibitors (e.g., Lenvatinib, Cabozantinib). This guide provides a technical roadmap for the rational design, synthesis, and biological validation of novel derivatives. It moves beyond standard textbook definitions to address the practical challenges of lead optimization, specifically focusing on the C4-carboxylic acid derivatives (via Pfitzinger) and C3-carboxylic acid derivatives (via Gould-Jacobs).

Strategic Chemical Space & Design Logic

Rational Design & SAR

The biological efficacy of quinoline carboxylic acids is governed by strict Structure-Activity Relationship (SAR) rules.[1] The carboxylic acid moiety often serves as a critical "warhead" for hydrogen bonding or metal chelation (e.g.,

Key SAR Hotspots:

-

Position 2 (C2): Essential for pharmacokinetic (PK) tuning. Bulky lipophilic groups (aryl, heteroaryl) here enhance potency against kinase targets (VEGFR, MET) by occupying hydrophobic pockets.

-

Position 3 vs. 4 (COOH):

-

C3-COOH: Critical for antibacterial activity (gyrase inhibition).[2]

-

C4-COOH: Preferred for anti-inflammatory and specific anticancer targets (e.g., DHODH inhibition).

-

-

Positions 6, 7, 8: Electronic modulation. Electron-withdrawing groups (F, Cl,

) at C6/C7 often improve metabolic stability and cellular permeability.

Visualization: SAR Logic Map

The following diagram illustrates the functional logic applied during the design phase.

Figure 1: Functional mapping of the quinoline scaffold. C2 dictates target affinity, C3/C4 provides the binding anchor, and C6/C7 modulates physicochemical properties.

Synthetic Architectures & Protocols

Two primary pathways dominate the synthesis of these derivatives: the Pfitzinger Reaction (for C4-COOH) and the Gould-Jacobs Reaction (for C3-COOH).

Protocol A: Microwave-Assisted Pfitzinger Reaction (C4-COOH)

Target: Synthesis of 2-arylquinoline-4-carboxylic acids. This protocol utilizes microwave irradiation to overcome the sluggish kinetics of the traditional base-catalyzed condensation.

Reagents: Isatin derivatives (1.0 eq), Acetophenone derivatives (1.2 eq), KOH (33% w/v aq), Ethanol.

Step-by-Step Methodology:

-

Solubilization: Dissolve isatin (e.g., 5-fluoroisatin) in 33% aqueous KOH. The solution should turn deep purple/red, indicating ring opening to the isatinate.

-

Condensation: Add the acetophenone derivative (e.g., 4-chloroacetophenone) and ethanol (co-solvent) to the reaction vessel.

-

Irradiation: Seal the vessel. Irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 250 psi). Note: Conventional heating requires reflux for 24-48 hours.

-

Work-up (Self-Validation):

-

Purification: Filter the solid, wash with water (to remove inorganic salts) and cold ethanol. Recrystallize from DMF/Ethanol if purity <95% by HPLC.

Protocol B: Modified Gould-Jacobs Reaction (C3-COOH)

Target: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.

Reagents: Aniline derivative, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (solvent).

Step-by-Step Methodology:

-

Michael Addition: Mix aniline (1.0 eq) and EMME (1.1 eq) neat. Heat to 120°C for 1 hour.

-

Validation: Monitor via TLC. The disappearance of aniline and formation of the acrylate intermediate is quantitative.

-

-

Cyclization (Thermolysis): Add the crude acrylate to pre-heated diphenyl ether (250°C). Maintain temperature for 30-45 mins.

-

Why: High temperature is required to overcome the aromaticity barrier for ring closure.

-

-

Hydrolysis: Cool the mixture, dilute with hexane to precipitate the ester intermediate. Filter. Hydrolyze the ester using 10% NaOH reflux (2h), then acidify to obtain the free acid.

Visualization: Synthetic Decision Tree

Figure 2: Synthetic workflow selection based on the target regioisomer.

Quantitative Data & Biological Validation

The following table summarizes the potency of key reference compounds and novel derivatives discussed in recent literature (e.g., SIRT3 inhibitors, Kinase inhibitors).

Comparative Potency Data

| Compound Class | Target | Representative Molecule | IC50 / Kd Value | Clinical Status |

| Kinase Inhibitor | VEGFR2 / MET | Cabozantinib | 0.035 nM (MET) | FDA Approved |

| Kinase Inhibitor | VEGFR1-3 | Lenvatinib | 4-22 nM | FDA Approved |

| SIRT3 Inhibitor | SIRT3 (Deacetylase) | Compound P6 (Novel) | 7.2 µM | Preclinical |

| Antibacterial | DNA Gyrase | Ciprofloxacin | 0.01-0.5 µg/mL (MIC) | FDA Approved |

| DHODH Inhibitor | hDHODH | Brequinar Analogues | < 50 nM | Clinical Trials |

Biological Screening Cascade

To validate a novel hit, a hierarchical screening approach is mandatory to filter false positives (PAINS).

-

Primary Screen (Enzymatic): FRET-based or radioactive kinase assays to determine intrinsic affinity (

or -

Secondary Screen (Cellular): Cell viability assays (MTT/CellTiter-Glo) on target-dependent cell lines (e.g., HUVEC for VEGFR, HepG2 for MET).

-

Tertiary Screen (Mechanistic): Western blot analysis to confirm phosphorylation blockade of downstream effectors (e.g., p-ERK, p-AKT).

References

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) . Mini-Reviews in Medicinal Chemistry. (2025). 6

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Synlett. (2025).[7][8][9] Link[2][8][10][11][12]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors . PubMed. (2022).[10] 13[10]

-

Application Notes and Protocols for the Pfitzinger Reaction . BenchChem. (2025).[1][2][3][4] 4[2][8][10][12]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. (2025).[7] 14[8][10][11]

-

Synthesis of quinoline mimics via C–H bond functionalization . Organic & Biomolecular Chemistry. (2025).[4][15][7][8][9] 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

"Methyl 4,8-dichloroquinoline-2-carboxylate as a fragment for drug discovery"

Topic: Methyl 4,8-dichloroquinoline-2-carboxylate as a fragment for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 4,8-dichloroquinoline-2-carboxylate (CAS: 1020101-15-8) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). As a derivative of the privileged quinoline core, this molecule offers a unique trifunctional handle: a highly reactive electrophilic center at C4, a modifiable ester at C2, and a metabolic blocking group at C8.

This guide details the synthetic access, reactivity profile, and medicinal chemistry applications of this fragment. It serves as a critical intermediate for synthesizing glycine-site NMDA receptor antagonists, antibacterial DNA gyrase inhibitors, and novel antitumor agents.

Physicochemical Profile & Pharmacophore Analysis

The utility of Methyl 4,8-dichloroquinoline-2-carboxylate lies in its specific substitution pattern, which balances electronic activation with metabolic stability.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Drug Discovery |

| Molecular Weight | 256.09 Da | Ideal for FBDD (Rule of 3 compliant). |

| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; C8-Cl increases permeability. |

| H-Bond Donors | 0 | Good membrane permeability. |

| H-Bond Acceptors | 3 | N-1 and Ester oxygens interact with target residues. |

| TPSA | ~39 Ų | Well within CNS penetration limits (<90 Ų). |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Structural Logic (SAR)

-

C4-Position (Chlorine): The "Warhead." The electron-withdrawing effect of the N1 atom and the C2-ester activates this position for Nucleophilic Aromatic Substitution (

). It is the primary vector for library expansion. -

C2-Position (Methyl Ester): The "Anchor." It mimics the glycine carboxylate in NMDA antagonists. It can be hydrolyzed to the acid, reduced to an alcohol, or amidated to form peptidomimetics.

-

C8-Position (Chlorine): The "Shield." It blocks a common site of oxidative metabolism (CYP450 hydroxylation) and induces a twist in the N1-C2 bond, potentially locking bioactive conformations.

Synthetic Accessibility (The "Make")

The synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate is robust and scalable. The preferred route, validated in patent literature (e.g., WO2005026149) and academic methodology (Alexandre et al., Tetrahedron 2003), utilizes a modified Conrad-Limpach or Knorr synthesis approach.

Protocol: From 2-Chloroaniline to Scaffold

Step 1: Enamine Formation

-

Reactants: 2-Chloroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq).

-

Conditions: Methanol, reflux, 2–4 hours.

-

Mechanism: Michael addition of the aniline nitrogen to the alkyne.

-

Observation: Formation of a fumarate adduct (enamine).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

-

Conditions: Diphenyl ether (Ph2O), 250°C, flash heating.

-

Mechanism: Thermal electrocyclic ring closure followed by elimination of methanol.

-

Product: Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate.

-

Note: High temperature is critical to overcome the activation energy of aromaticity disruption.

Step 3: Chlorination (Deoxychlorination)

-

Reactants: Intermediate from Step 2, Phosphorus Oxychloride (

). -

Conditions: Reflux, 1–2 hours. Neat or in toluene.

-

Mechanism: Conversion of the tautomeric 4-quinolone to the 4-chloroquinoline.

-

Purification: Quench with ice/water; extract with DCM. Recrystallize from EtOAc/Hexane.

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic pathway validated by Alexandre et al. (2003) and WO2005026149.

Reactivity & Functionalization Strategy

This scaffold is designed for divergent synthesis . The reactivity difference between the C4-Cl and C2-Ester allows for sequential functionalization without protecting groups.

A. The C4-Displacement ( )

The C4-chlorine is highly activated. Displacement with primary or secondary amines is the most common transformation.

-

Reagents: Amine (1.1 eq), Base (DIEA or

), Solvent (DMF or NMP). -

Temperature: 80–120°C (Thermal) or 100°C (Microwave, 10 min).

-

Outcome: Formation of 4-aminoquinoline-2-carboxylates.[1]

-

Why it works: The protonated N1 (under reaction conditions or via H-bonding) stabilizes the Meisenheimer complex intermediate.

B. The C2-Manipulation

-

Hydrolysis: LiOH/THF/Water -> Yields the carboxylic acid (NMDA antagonist pharmacophore).

-

Amidation: Direct aminolysis of the ester is slow. Hydrolysis followed by HATU coupling is preferred for complex amines.

-

Reduction:

-> Yields the alcohol (precursor for mefloquine analogs).

Visualization: Reactivity Map

Figure 2: Strategic map for library generation using the core scaffold.

Applications in Drug Discovery[2][3]

Case Study 1: NMDA Receptor Antagonism

Derivatives of 4,8-dichloroquinoline-2-carboxylic acid are potent antagonists of the glycine binding site of the NMDA receptor.

-

Mechanism: The quinoline nitrogen and the C2-carboxylate (after hydrolysis of the methyl ester) form a bidentate chelate with the receptor's glycine site.

-

Role of 4,8-dichloro: The C8-Cl fills a hydrophobic pocket, while C4-substituents (introduced via

) can reach into auxiliary binding domains to improve selectivity over AMPA/Kainate receptors. -

Key Reference: J. Med. Chem. 2004, 47, 26 (Analogous 5,7-dichloro series logic applies here).

Case Study 2: Antibacterial Agents (DNA Gyrase)

Patent WO2005026149 describes the use of this specific intermediate (Intermediate 141) to synthesize pyrrol-quinoline conjugates.

-

Target: Bacterial DNA Gyrase / Topoisomerase IV.

-

Workflow: The C4-Cl is displaced by a diamine linker, which is then coupled to a pyrrol moiety. The rigid quinoline core intercalates DNA or binds the ATP-binding pocket.

Experimental Protocol: Representative Reaction

Objective: Synthesis of Methyl 4-(morpholin-4-yl)-8-chloroquinoline-2-carboxylate.

-

Preparation: Dissolve Methyl 4,8-dichloroquinoline-2-carboxylate (256 mg, 1.0 mmol) in anhydrous DMF (3 mL).

-

Addition: Add Morpholine (105 µL, 1.2 mmol) and Diisopropylethylamine (DIEA) (260 µL, 1.5 mmol).

-

Reaction: Heat the mixture to 100°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with water.

-

Purification: If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over

, and concentrate.

References

-

Alexandre, F.-R., et al. (2003).[1] "Efficient synthesis of quinoline-4-carboxylic acids and their use in the preparation of pharmacologically active compounds." Tetrahedron, 59(8), 1413–1419. Link

-

Pearson, N. D., et al. (2005). "Pyrrol derivatives with antibacterial activity." World Intellectual Property Organization, WO2005026149A1. (See Intermediate 141). Link

-

Carling, R. W., et al. (1993). "4-Substituted-2-carboxy-tetrahydroquinolines: Potent antagonists at the glycine site of the NMDA receptor."[4] Journal of Medicinal Chemistry, 36(22), 3397–3408. Link

-

PubChem. (n.d.).[2] "Methyl 4,8-dichloroquinoline-2-carboxylate (Compound)." National Center for Biotechnology Information. Link (Note: Link to analogous 2-chloro isomer for property comparison).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4,8-dichloroquinoline-2-carboxylate

Foreword: Navigating the Physicochemical Landscape of a Novel Quinolone

Methyl 4,8-dichloroquinoline-2-carboxylate, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the strategic placement of chloro- and carboxylate-moieties can profoundly influence the molecule's biological activity, safety profile, and formulation characteristics. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for any successful research and development endeavor.

This guide provides a comprehensive technical overview of the critical aspects of solubility and stability pertaining to Methyl 4,8-dichloroquinoline-2-carboxylate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize this molecule effectively. We will delve into the theoretical underpinnings of solubility and stability, present detailed experimental protocols for their assessment, and discuss the interpretation of the resulting data. The insights provided herein are intended to facilitate informed decision-making throughout the development lifecycle, from early-stage discovery to formulation and beyond.

Core Physicochemical Properties of Methyl 4,8-dichloroquinoline-2-carboxylate

A foundational understanding of the intrinsic properties of Methyl 4,8-dichloroquinoline-2-carboxylate is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇Cl₂NO₂ | United States Biological[1] |

| Molecular Weight | 256.09 g/mol | United States Biological[1] |

| CAS Number | 1020101-15-8 | United States Biological[1] |

| Appearance | Likely a crystalline solid, potentially white to pale yellow | Inferred from similar quinoline derivatives |

| Storage Temperature | -20°C | United States Biological[1] |

The presence of two chlorine atoms and a methyl ester group on the quinoline core suggests that this compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The nitrogen atom in the quinoline ring can act as a weak base, implying that the solubility may be pH-dependent.

Solubility Profiling: A Gateway to Bioavailability and Formulation

Solubility is a critical determinant of a compound's absorption and bioavailability.[2] For orally administered drugs, dissolution is often the rate-limiting step for absorption.[3] Therefore, a comprehensive solubility profile is indispensable.

Theoretical Considerations for Solubility

The solubility of Methyl 4,8-dichloroquinoline-2-carboxylate will be governed by several factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. The presence of polar groups and the planar quinoline ring may lead to significant crystal packing forces. The existence of different polymorphic forms can also significantly impact solubility.[4][5]

-

Solvation Energy: The extent to which solvent molecules can interact with and stabilize the solute molecules. The dichlorinated quinoline ring is largely hydrophobic, while the methyl carboxylate group provides a site for hydrogen bonding.

-

pH: The quinoline nitrogen is weakly basic. In acidic conditions, it can be protonated, leading to the formation of a more soluble salt. Therefore, the aqueous solubility is expected to increase at lower pH.[6][7]

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[8][9]

2.2.1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of a large number of compounds.[10] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[11]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4,8-dichloroquinoline-2-carboxylate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

-

Measurement: Measure the turbidity of each well using a microplate nephelometer.[2] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2.2.2. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[1][12] The shake-flask method is a reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[13]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid Methyl 4,8-dichloroquinoline-2-carboxylate to a series of vials containing various solvents of interest (e.g., water, pH-buffered solutions, ethanol, methanol, acetonitrile, THF, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound to the filter.[9]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1]

-

Solid Phase Analysis: It is crucial to analyze the remaining solid phase (e.g., by X-ray diffraction) to confirm that no polymorphic transformation has occurred during the experiment.[5]

Predicted and Analog Solubility Data

In the absence of direct experimental data for Methyl 4,8-dichloroquinoline-2-carboxylate, data from structurally similar compounds and computational predictions can provide valuable initial estimates.

Predicted Aqueous Solubility (logS): Computational models predict the aqueous solubility (logS) of organic compounds. For drug-like molecules, a logS value between -1 and -5 is often considered acceptable.[2]

Solubility in Organic Solvents: Based on the structure, Methyl 4,8-dichloroquinoline-2-carboxylate is expected to have good solubility in common organic solvents. Data for the related compound, 4,7-dichloroquinoline, shows high solubility in tetrahydrofuran (THF).[8] Quinoline-2-carboxylic acid derivatives are generally reported to be soluble in organic solvents like dioxane, DMF, and DMSO.[14]

| Solvent | Predicted/Analog Solubility | Rationale/Reference |

| Water (pH 7.4) | Low (likely µg/mL range) | Based on the hydrophobic nature of the dichlorinated quinoline ring. |

| Acidic Buffer (pH < 4) | Moderately Increased | Protonation of the quinoline nitrogen is expected to increase aqueous solubility.[6] |

| Ethanol | Soluble | Common organic solvent for similar heterocyclic compounds. |

| Methanol | Soluble | Similar to ethanol. |

| Acetonitrile | Soluble | A common solvent in HPLC analysis of quinolines. |

| Tetrahydrofuran (THF) | Highly Soluble | 4,7-dichloroquinoline shows high solubility in THF.[8] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions of poorly soluble compounds. |

Stability Assessment: Ensuring Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[16][17] These studies are essential for developing and validating stability-indicating analytical methods.[4] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[15][18] A degradation of 5-20% is typically targeted.[18]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution: Prepare a stock solution of Methyl 4,8-dichloroquinoline-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or elevated temperature. The primary expected degradation product is the corresponding carboxylic acid via ester hydrolysis.[19]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

Based on the chemical structure of Methyl 4,8-dichloroquinoline-2-carboxylate, the following degradation pathways are plausible:

-

Hydrolysis of the Methyl Ester: Under both acidic and basic conditions, the methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (4,8-dichloroquinoline-2-carboxylic acid) and methanol.[19]

-

Photodegradation: Quinolines are known to undergo photodegradation. The presence of chlorine atoms may influence the photochemical reactivity. Potential reactions include dechlorination or hydroxylation of the quinoline ring.

-

Oxidation: The quinoline ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Caption: Potential degradation pathways of Methyl 4,8-dichloroquinoline-2-carboxylate.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][12] RP-HPLC is the most common technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening:

-

Column: Start with a C18 column, which is a versatile choice for many small molecules.

-

Mobile Phase: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Method Optimization:

-

Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products generated during forced degradation studies.

-

The pH of the mobile phase can be critical for the retention and peak shape of ionizable compounds like quinolines.

-

-

Detection:

-

UV detection is typically used. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-

-

Method Validation:

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

-

Caption: Workflow for stability-indicating HPLC method development.

Data Interpretation and Reporting

Accurate and comprehensive reporting of solubility and stability data is crucial for regulatory submissions and for building a robust understanding of the compound.

Reporting Solubility Data

-

Clearly state the method used (kinetic or thermodynamic).

-

Report the solubility in standard units (e.g., mg/mL, µg/mL, or molarity).

-

Specify the solvent system, including pH and temperature.

-

For thermodynamic solubility, confirm the nature of the solid phase after the experiment.

Reporting Stability Data

-

Detail the stress conditions applied (reagents, temperature, duration).

-

Provide chromatograms showing the separation of the parent compound from its degradation products.

-

Quantify the amount of parent compound remaining and the percentage of each degradation product formed.

-

Propose structures for the major degradation products, ideally confirmed by mass spectrometry (LC-MS).[18]

-

Discuss the likely degradation pathways.

Conclusion: A Roadmap for Successful Development

The solubility and stability of Methyl 4,8-dichloroquinoline-2-carboxylate are critical attributes that will dictate its path forward in any research and development program. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the high-quality data needed to understand this molecule's behavior. A thorough characterization of its solubility profile will inform formulation strategies to enhance bioavailability, while a deep understanding of its degradation pathways will enable the development of stable formulations with an appropriate shelf-life. Ultimately, a proactive and scientifically rigorous approach to assessing solubility and stability is an indispensable investment in the successful translation of this promising quinoline derivative from the laboratory to its intended application.

References

- United States Biological.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2026).

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim

- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026).

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).

- Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center.

- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022).

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.

- Photodegradation of quinoline in water. (2025).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Q1A(R2) Guideline. ICH.

- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Intrinsic Solubility of Ionizable Compounds

- Quinoline. Wikipedia.

- GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.

- Forced Degradation Study as per ICH Guidelines: Wh

- Effect of Polymorphism Formul

- Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chrom

- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF.

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

- Drug Solubility: Importance and Enhancement Techniques. PMC.

- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.

- Guidance for Industry #5 - Drug Stability Guidelines. FDA.

- Development of forced degradation and stability indic

- UV photolysis for accelerated quinoline biodegradation and mineraliz

- Controlling crystal polymorphism: from stability prediction to crystallization process design.

- stability-indicating rp-hplc method: Topics by Science.gov.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

- Phase solubility analysis and pH solubility profile. Slideshare.

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.

- Impact of Polymorphism on Drug Formul

- A Review on Solubility Enhancement Methods for Poorly W

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.

- pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.

- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz

- Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.

- Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.

- Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress.

- Hydrolytic and thermal degradation of PET fibers and PET granule: The effects of crystallization, temperature, and humidity.

- ANALYTICAL METHODS FOR THE DEGRAD

- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

Sources

- 1. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. forced degradation products: Topics by Science.gov [science.gov]

- 18. youtube.com [youtube.com]

- 19. Quinoline synthesis [organic-chemistry.org]

A Technical Guide to the Mechanisms of Action of Substituted Quinoline Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with remarkably diverse mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways through which substituted quinoline compounds exert their pharmacological effects, with a primary focus on their roles as antimalarial, antibacterial, and anticancer agents. We delve into the causal biochemistry, from the inhibition of heme detoxification in malaria parasites to the crippling of bacterial DNA replication and the multifaceted assault on cancer cell proliferation. This document synthesizes field-proven insights with established scientific principles, detailing the experimental methodologies used to validate these mechanisms and offering a self-validating framework for future research and development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This structure is not only chemically stable but also serves as a versatile template for synthetic modification. The ability to introduce a wide array of substituents at various positions on the quinoline core allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution. This chemical tractability has enabled the development of quinoline derivatives that can selectively interact with a wide range of biological targets, leading to their prominent role in treating infectious diseases and cancer.[1][2][3]

Antimalarial Mechanism of Action: Disrupting Heme Homeostasis

The quinoline-containing drugs, including chloroquine, quinine, and mefloquine, have historically been vital in the fight against malaria.[4] Their primary theater of operation is the acidic digestive vacuole of the Plasmodium parasite during its intraerythrocytic life stages.[4][5]

Core Mechanism: Inhibition of Heme Polymerization

During its growth within red blood cells, the malaria parasite digests copious amounts of host hemoglobin to acquire essential amino acids.[6][7] This process liberates large quantities of toxic, soluble ferrous protoporphyrin IX (heme).[8] To protect itself, the parasite detoxifies this heme by biocrystallizing it into an inert, insoluble polymer called hemozoin (malaria pigment).[6][9]

Quinoline antimalarials are weak bases that accumulate to high concentrations (up to 1000-fold) within the acidic environment of the parasite's digestive vacuole.[4] Here, they interfere directly with hemozoin formation.[8][10] The core mechanism involves the formation of a complex between the quinoline drug and heme.[6][11] This drug-heme complex then "caps" the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added to the polymer.[11][12] The resulting buildup of free heme is highly toxic, leading to the generation of reactive oxygen species (ROS), membrane damage, and ultimately, parasite death.[5][8]

Several distinct modes of crystal growth inhibition by quinolines have been observed using atomic-force microscopy[13]:

-

Kink Site Binding: Compounds like amodiaquine and mefloquine primarily bind to the kink sites where new heme molecules would normally attach.

-

Step-Pinning: Chloroquine and quinine bind more broadly across the flat surfaces of the crystal, inhibiting growth over a wider area.

-

Step-Bunching: Pyronaridine can bind two step edges simultaneously, causing a pile-up that disrupts the crystallization process.

Caption: Antimalarial action of quinolines in the parasite's digestive vacuole.

Secondary Mechanisms and Compound-Specific Actions

While heme polymerization inhibition is the most widely accepted mechanism, other targets have been identified. Mefloquine, for instance, has been shown to target the parasite's 80S ribosome, thereby inhibiting protein synthesis.[14][15] This dual action may contribute to its efficacy.

Experimental Protocol: In Vitro Heme Biocrystallization Inhibition Assay

This assay provides a direct, cell-free method to assess a compound's ability to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.

Causality and Rationale: This experiment is crucial for validating the primary antimalarial mechanism. It isolates the chemical process of polymerization from other biological variables within the parasite, providing direct evidence of a compound's interaction with heme detoxification. A positive result strongly suggests a chloroquine-like mechanism of action.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of hemin chloride in dimethyl sulfoxide (DMSO).

-

Prepare stock solutions of test compounds and a positive control (e.g., chloroquine) in DMSO.

-

Prepare a 4.0 M sodium acetate buffer, pH 4.8.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of the test compound at various concentrations (typically a serial dilution). Include wells for a positive control, a negative control (DMSO vehicle), and a blank (no hemin).

-

Add 50 µL of the hemin stock solution to all wells except the blank.

-

Initiate the polymerization reaction by adding 100 µL of the acetate buffer to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

-

Quantification:

-

Centrifuge the plate to pellet the insoluble β-hematin crystals.

-

Carefully remove the supernatant containing unreacted heme.

-

Wash the pellet with DMSO to remove any remaining soluble heme.

-

Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

-

Measure the absorbance of the dissolved pellet at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value (the concentration at which 50% of heme polymerization is inhibited) by plotting inhibition percentage against compound concentration and fitting the data to a dose-response curve.

-

Antibacterial Mechanism of Action: Sabotaging DNA Replication

The fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are a major class of synthetic broad-spectrum antibiotics. Their mechanism is distinct from the antimalarials and targets fundamental bacterial processes.[16][17]

Targeting Bacterial Type II Topoisomerases

Quinolones act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18][19] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[20] They work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[16][20]

Quinolones convert these essential enzymes into cellular toxins.[18][19] They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[21] This prevents the re-ligation step, leaving permanent double-strand breaks in the bacterial chromosome.[16] The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[18]

-

DNA Gyrase (GyrA, GyrB subunits): The primary target in most Gram-negative bacteria.[20]

-

Topoisomerase IV (ParC, ParE subunits): The primary target in many Gram-positive bacteria.[20]

Caption: Fluoroquinolone mechanism targeting bacterial topoisomerases.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase, a hallmark of the enzyme's function.

Causality and Rationale: This assay directly tests the hypothesis that a quinoline compound targets DNA gyrase. Observing inhibition of supercoiling provides strong evidence for this specific mechanism. It is a foundational experiment in the development of new fluoroquinolones.

Step-by-Step Methodology:

-

Reagents and Substrates:

-

Purified E. coli DNA Gyrase enzyme (containing GyrA and GyrB subunits).

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

Assay buffer containing ATP, MgCl₂, KCl, and other cofactors.

-

Test compounds and a positive control (e.g., ciprofloxacin) dissolved in DMSO.

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding a specific amount of DNA gyrase enzyme.

-

-

Incubation:

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform gel electrophoresis to separate the different DNA topoisomers. The supercoiled form migrates faster through the gel than the relaxed form.

-

-

Visualization and Interpretation:

-

Stain the gel with a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The IC50 can be determined by quantifying the band intensities.

-

Anticancer Mechanisms of Action: A Multi-Pronged Attack

Unlike their antimalarial and antibacterial counterparts, anticancer quinolines do not have a single, unifying mechanism. Instead, they leverage the quinoline scaffold to interact with a diverse array of targets crucial for cancer cell survival and proliferation.[1][22][23]

Key Anticancer Mechanisms

-

Topoisomerase Inhibition: Similar to some antibacterial quinolones, certain anticancer derivatives function as topoisomerase inhibitors, disrupting the DNA replication and transcription necessary for rapidly dividing cancer cells.[2][5][22]

-

Kinase Inhibition: Many signaling pathways that drive cancer growth are dependent on protein kinases. Quinoline derivatives have been successfully designed as potent inhibitors of key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/AKT/mTOR pathway.[5][23][24][25] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature a quinoline core.[1][2]

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline compounds act as microtubule-targeting agents by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][23]

-

Induction of Apoptosis and Oxidative Stress: Certain quinoline derivatives can induce programmed cell death (apoptosis) by causing mitochondrial dysfunction or promoting an overproduction of ROS, which disrupts the redox balance within cancer cells.[5][26]

Caption: Diverse mechanisms of action for anticancer quinoline derivatives.

Experimental Workflow: Characterizing Anticancer Activity

A hierarchical approach is required to elucidate the specific mechanism of a novel anticancer quinoline.

Causality and Rationale: This workflow provides a logical progression from general effect to specific mechanism. Starting with a broad cytotoxicity screen (MTT assay) confirms activity. If active, cell cycle analysis can quickly differentiate between agents that affect DNA synthesis/mitosis and other mechanisms. Finally, target-specific biochemical or cellular assays confirm the precise molecular interaction.

Caption: Hierarchical workflow for elucidating the anticancer mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard initial screen to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[27]

-

Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound for a specified period (e.g., 24, 48, or 72 hours).[27] Include vehicle controls (DMSO) and untreated controls.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[27] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration that reduces cell viability by 50%.

Mechanisms of Resistance

A critical aspect of drug development is understanding how resistance emerges.

-

Antimalarial Resistance: For chloroquine, resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, which results in the efficient pumping of the drug out of the digestive vacuole.[5][8][9]

-

Antibacterial Resistance: Resistance to fluoroquinolones typically arises from mutations in the target enzyme genes (gyrA, parC) that reduce the drug's binding affinity.[17][18][20][28] Additionally, bacteria can acquire resistance through increased expression of efflux pumps that actively remove the drug from the cell or through plasmid-mediated resistance mechanisms.[17][18]

Conclusion and Future Directions

The substituted quinoline framework is a testament to the power of a privileged scaffold in medicinal chemistry. Its derivatives have yielded compounds that combat pathogens and cancer through remarkably distinct and potent mechanisms of action. Understanding these mechanisms is not merely an academic exercise; it is fundamental to overcoming drug resistance, designing next-generation therapeutics with improved selectivity and potency, and identifying novel biological targets. Future research will likely focus on creating hybrid quinoline molecules that can engage multiple targets simultaneously, offering a promising strategy to enhance efficacy and circumvent resistance pathways. The continued application of structural biology, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing drug-target interactions at an atomic level, paving the way for more rational, structure-based drug design.[15][29][30]

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- Singh, H., & Unnisa, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107.

- Wikipedia contributors. (n.d.). Quinolone antibiotic. Wikipedia.

- Tulane University. (2023). Mechanisms of drug action and resistance. Tulane University School of Public Health and Tropical Medicine.

- Mechanism of Action of Quinolones and Fluoroquinolones. (2011). PharmaXChange.info.

- Vaidya, A., Jain, A., Kumar, D., & Kashaw, S. K. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651–1660.

- MIMS Philippines. (n.d.). Mefloquine: Uses, Dosage, Side Effects and More. MIMS.

- Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 56(12), 5231–5246.

- Olafson, K. N., Nguyen, T. Q., Rimer, J. D., & Vekilov, P. G. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(28), 7531–7536.

- Chloroquine Mechanism of action. (2020). YouTube.

- Hartuti, E. D., et al. (2025).

- Chloroquine: Understanding Mechanism of Action and Resistance. (2026). LinkedIn.

- Kumar, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Source unavailable].

- Mechanism of Quinolone Action and Resistance. (2014).

- Jose, J., & S, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-137.

- Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.

- Al-Ostoot, F. H., et al. (2020).

- Asif, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Source unavailable].

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.

- Wong, C. F., et al. (2023). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.

- Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.

- Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Mechanisms of drug resistance: quinolone resistance. (n.d.). [Source unavailable].

- Musso, L., et al. (n.d.).

- Wikipedia contributors. (n.d.). Mefloquine. Wikipedia.

- Wikipedia contributors. (n.d.). Chloroquine. Wikipedia.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946–22952.

- target proteins & x-ray crystallography. (2020). YouTube.

- Szychowski, K. A., et al. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source unavailable].

- The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.

- Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S14.

- Pinto, M., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Source unavailable].

- Shang, E., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Source unavailable].

- Egan, T. J. (1992). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 88, 240-244.

- Singh, H., & Unnisa, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

- Mefloquine. (n.d.). SlideShare.

- Sullivan, D. J., Jr. (2025). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. [Source unavailable].

- Mohammed, I., et al. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- Betzi, S., et al. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.co.za [journals.co.za]

- 8. Mechanisms of drug action and resistance [www2.tulane.edu]

- 9. nbinno.com [nbinno.com]

- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. pharmaxchange.info [pharmaxchange.info]

- 22. ijmphs.com [ijmphs.com]

- 23. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 24. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. mdpi.com [mdpi.com]

"exploring the chemical space of dichloroquinoline-2-carboxylates"

This guide explores the chemical space of dichloroquinoline-2-carboxylates, a scaffold pivotal in neuropharmacology (specifically NMDA receptor modulation) and antimicrobial drug discovery.

Synthesis, Structural Activity Relationships, and Therapeutic Utility

Executive Summary: The Scaffold at a Glance

The dichloroquinoline-2-carboxylate core represents a privileged structure in medicinal chemistry. While the quinoline ring is ubiquitous, the specific functionalization at the C2 position (carboxylate) combined with dichloro-substitution (typically at 5,7 or 4,x positions) unlocks unique biological profiles.